1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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Overview
Description
1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining benzene, indene, and quinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1H-indene-1,2,3-trione with suitable quinoline derivatives can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as rhodium complexes and ligands like rac-BINAP are often employed to facilitate the reactions . The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,2,3-trione: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar quinoline structures.
Hydroquinone derivatives: Products of reduction reactions involving the target compound.
Uniqueness
1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is unique due to its fused ring system, which combines benzene, indene, and quinoline structures.
Properties
CAS No. |
42757-85-7 |
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Molecular Formula |
C22H13NO3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C22H13NO3/c24-18-11-14-7-3-4-8-17(14)23-20(18)19-21(25)15-9-12-5-1-2-6-13(12)10-16(15)22(19)26/h1-11,19,24H |
InChI Key |
AQVPQYNGAFRALM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5C=C4O |
Origin of Product |
United States |
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